4-Hydrazinobenzoic acid

説明

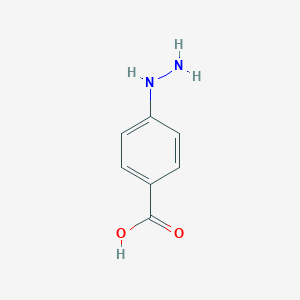

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNFLKVWBDNNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24589-77-3 (mono-hydrochloride) | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020708 | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-67-0 | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1R368JE7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Hydrazinobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as p-hydrazinobenzoic acid, is a derivative of benzoic acid and a hydrazine (B178648) compound.[1][2] It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals like Deferasirox.[3]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydrazinylbenzoic acid | [2] |

| CAS Number | 619-67-0 | |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Light yellow to light brown crystalline powder | [1] |

| Melting Point | 218 °C (decomposes) | [1] |

| Boiling Point | 377.2 °C at 760 mmHg (estimated) | |

| Density | 1.401 g/cm³ |

Solubility and Stability

The solubility and stability of a compound are critical parameters in its handling, storage, and application in chemical reactions.

| Property | Description | Reference(s) |

| Solubility | Slightly soluble in DMSO and Methanol (with heating).[1] Solubility in water is reported as < 10g/L at 20°C and 19.7 g/L at 25°C.[4][5] Also reported as very soluble in water.[6] | |

| Stability | Stable under normal conditions.[1] It is combustible and incompatible with strong acids and strong oxidizing agents.[1] | |

| Storage | Recommended to be kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[1] |

Acidity

| Property | Value | Reference(s) |

| pKa | 4.14 ± 0.10 (Predicted) | [1] |

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxyl group and a hydrazinyl group at the para position.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Data Type | Key Features | Reference(s) |

| ¹H NMR | In DMSO-d6, characteristic peaks are observed at approximately 7.70 ppm, 7.49 ppm, and 6.77 ppm. | [7] |

| IR | Infrared spectral data is available and can be used for functional group identification. | [8] |

| Mass Spec | The molecule shows a parent ion peak corresponding to its molecular weight. | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a three-step process starting from 4-aminobenzoic acid.[9]

Caption: Synthetic pathway for this compound.

Methodology:

-

Esterification: 4-aminobenzoic acid is first esterified to protect the carboxylic acid group.

-

Diazotization: The amino group of the ester is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium.

-

Reduction: The diazonium salt is subsequently reduced to a hydrazine derivative. A patent describes using sodium metabisulfite (B1197395) as the reducing agent at a controlled temperature (10-35 °C) and pH (7-9).[10]

-

Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

This overall process has been reported to achieve a yield of 82%.[9]

Analytical Method: Determination by HPLC

This compound can be quantified using High-Performance Liquid Chromatography (HPLC), particularly for its determination as a potential genotoxic impurity in pharmaceutical products like Deferasirox.[11]

HPLC Conditions:

-

Column: Zorbax SB C18 (250 x 4.6 mm i.d.), 5 µm particle size.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.

-

Detection: UV detector.[11]

This method has been validated and shown to be specific, linear, accurate, and precise for the quantification of this compound.[11]

Derivatizing Agent for Aldehyde Analysis

This compound is utilized as a derivatizing agent for the analysis of low-molecular-weight aldehydes by HPLC-UV and Capillary Electrophoresis with Diode Array Detection (CE-DAD).[12]

Methodology:

-

Derivatization Reaction: The primary amine of the hydrazinyl group in this compound reacts with the carbonyl group of an aldehyde to form a stable imine (hydrazone).[12]

-

Extraction: The derivatization can be performed concurrently with gas-diffusion microextraction (GDME) to obtain a clean extract of the derivatives.[12]

-

Analysis: The resulting hydrazones are then separated and quantified using HPLC-UV or CE-DAD.[12]

This application highlights the utility of this compound in analytical chemistry for enhancing the detection and quantification of aldehydes in various matrices.[12]

References

- 1. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 2. This compound | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound(619-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Hydrazinylbenzoic acid(619-67-0) IR Spectrum [chemicalbook.com]

- 9. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 10. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 11. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 12. repositorio.unesp.br [repositorio.unesp.br]

4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers

Introduction: 4-Hydrazinobenzoic acid (4-HBA) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methodologies, and its role as a scaffold for developing biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties and Identification

This compound, also known as p-hydrazinobenzoic acid, is a light yellow to light brown crystalline powder.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 619-67-0 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2][3][5] |

| Melting Point | 218 °C (with decomposition) | [1][3] |

| Appearance | Light yellow to light brown crystalline powder | [1] |

| Solubility | Very soluble in water; Slightly soluble in DMSO and heated methanol | [1][2] |

| Stability | Stable under standard conditions; Incompatible with strong acids and strong oxidizing agents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[1][6] An overall yield of approximately 82% has been reported for this conversion.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

The following protocol is adapted from established procedures for the synthesis of hydrazine derivatives from aromatic amines.[4][6]

Step 1: Diazotization of 4-Aminobenzoic Acid

-

In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in dilute hydrochloric acid.

-

While maintaining the low temperature, add a solution of sodium nitrite (B80452) in water dropwise. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Continue stirring for a short period after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.

-

Adjust the pH of the sulfite (B76179) solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).

-

Slowly add the cold diazonium salt solution to the sodium metabisulfite solution while vigorously stirring and maintaining the temperature between 10-35 °C and the pH in the 7-9 range.

-

The completion of the reduction yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.

Step 3: Hydrolysis to this compound

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the sulfonate groups.

-

Upon cooling, this compound hydrochloride will precipitate.

-

Collect the solid by filtration and wash with cold water.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium acetate, which precipitates the final product, this compound.

-

The product is then filtered, washed with water, and dried.

Analytical Methodologies

Several analytical techniques have been developed for the detection and quantification of this compound, particularly in its role as a derivatizing agent or as a process impurity in pharmaceuticals.

| Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Application | Reference(s) |

| HPLC-UV | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Not specified | UV Detector | Determination as a genotoxic impurity in Deferasirox | [7] |

| CE-DAD | Fused silica (B1680970) capillary | Not specified | Diode Array Detector | Analysis of aldehydes after derivatization with 4-HBA | [2][8][9] |

| HPLC-MS | Not specified | Not specified | Mass Spectrometry (Single Ion Monitoring) | Trace level determination (LOQ ~0.52 ppm) in drug substances |

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its hydrazine moiety is highly reactive and allows for the construction of diverse heterocyclic systems.

Caption: The role of 4-HBA as a precursor to various functional molecules.

Role in Deferasirox Synthesis

One of the most significant industrial applications of this compound is as a key starting material in the synthesis of Deferasirox, an oral iron chelator.[4] The synthesis involves the reaction of 4-HBA with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one to form the final triazole-based drug substance.[4] Due to its role as a direct precursor, 4-HBA is considered a potential genotoxic impurity (PGI) in the final drug product, necessitating sensitive analytical methods for its control.[7]

Anticancer and Antioxidant Activities of Derivatives

Research has demonstrated that the this compound scaffold can be exploited to develop novel therapeutic agents.

Anticancer Activity: A series of 4-HBA derivatives have shown potent cytotoxic effects against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] Certain compounds exhibited IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[1] Furthermore, some of these active derivatives were found to inhibit the proliferation of MCF-7 cells through the induction of apoptosis.[2]

| Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Compound 6 | HCT-116 | ~21.3 ± 4.1 | [1] |

| Compound 7 | MCF-7 | ~28.3 ± 5.1 | [1] |

| Compound 9 | HCT-116 | Comparable to Doxorubicin | [1] |

| Doxorubicin (Ref.) | HCT-116 | 22.6 ± 3.9 | [1] |

| Doxorubicin (Ref.) | MCF-7 | 19.7 ± 3.1 | [1] |

Antioxidant Activity: Derivatives of 4-HBA have also been investigated for their antioxidant properties using various in vitro assays.[3][6] Many of these compounds have demonstrated significant free radical scavenging activity.

| Assay | Derivative Class | Activity Range (% Inhibition) | Reference(s) |

| DPPH Radical Scavenging | Benzylidene derivatives | 70-72% at 20 µg/mL | [3][6] |

| ABTS Radical Scavenging | Isothiocyanate & Benzylidene derivatives | 80-85% at 20 µg/mL | [3][6] |

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Investigation of this compound Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploiting the this compound moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of this compound Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydrazinobenzoic acid from p-aminobenzoic acid, a critical transformation in the development of various pharmaceutical compounds. This document details the underlying chemical pathways, provides a step-by-step experimental protocol, and presents key quantitative data for reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, notably serving as a key building block in the manufacture of pharmaceuticals. Its synthesis from the readily available p-aminobenzoic acid is a fundamental process for researchers in medicinal chemistry and drug development. The most common and efficient synthetic route involves a two-step process: the diazotization of p-aminobenzoic acid followed by the reduction of the resulting diazonium salt.

This guide will focus on the direct synthesis method, which is widely employed for its reliability and efficiency. An alternative four-step method involving initial esterification of p-aminobenzoic acid, followed by diazotization, reduction, and final hydrolysis has also been reported to achieve a high overall yield of 82%.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via two core chemical transformations:

-

Diazotization: The primary aromatic amine group of p-aminobenzoic acid is converted into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution using sodium nitrite (B80452). The acid, usually hydrochloric or sulfuric acid, protonates the nitrous acid formed in situ, which then reacts with the amine.

-

Reduction: The diazonium salt intermediate is subsequently reduced to the corresponding hydrazine (B178648) derivative. Various reducing agents can be employed, with sodium sulfite (B76179) being a common and effective choice. The reaction with sodium sulfite is believed to proceed through the formation of an azo-sulfite intermediate, which upon further reaction and hydrolysis, yields the final hydrazine product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from p-aminobenzoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| p-Aminobenzoic Acid | 1.0 molar equivalent | [2] |

| Sodium Nitrite | 1.0 - 1.1 molar equivalents | [3][4] |

| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | [3] |

| Sodium Sulfite/Metabisulfite (B1197395) | 2.0 - 2.5 molar equivalents | [2] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | [3][4] |

| Reduction Temperature | 10 - 35 °C | [2] |

| Reduction pH | 7 - 9 | [2] |

| Yield | ||

| Overall Yield (4-step process) | 82% | [1] |

| Purity of Product | >98% | [2] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from p-aminobenzoic acid.

Materials and Reagents

-

p-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Ice

Step 1: Diazotization of p-Aminobenzoic Acid

-

In a beaker, suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL).

-

Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 57.5 mL of 10N HCl) to the cooled suspension. Stir until the p-aminobenzoic acid dissolves to form its hydrochloride salt. Maintain the temperature at 0-5 °C.[2]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).

-

Slowly add the sodium nitrite solution to the p-aminobenzoic acid hydrochloride solution, ensuring the temperature remains between 0-5 °C. The addition should be done portion-wise or dropwise to control the temperature.[3]

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of the reducing agent. For example, dissolve sodium metabisulfite in water.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the reducing agent solution. This addition should be done carefully to control the evolution of nitrogen gas.

-

During the addition, monitor and adjust the pH of the reaction mixture to between 7 and 9 using a solution of sodium hydroxide.[2]

-

Maintain the temperature of the reaction mixture between 10-35 °C.[2]

-

After the complete addition of the diazonium salt solution, continue to stir the mixture for a period of time (e.g., 30 minutes) to ensure the reduction is complete.

Step 3: Isolation and Purification of this compound

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hot water, to yield pure this compound.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis.

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 3. questjournals.org [questjournals.org]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydrazinobenzoic acid, a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are provided for each analytical technique, and key experimental workflows are visualized using diagrams.

Chemical Structure and Properties

-

IUPAC Name: 4-hydrazinylbenzoic acid

-

Molecular Formula: C₇H₈N₂O₂[1]

-

Molecular Weight: 152.15 g/mol [1]

-

Melting Point: 218 °C (decomposition)

-

Appearance: Light yellow to light brown crystalline powder[1]

-

Solubility: Slightly soluble in DMSO and Methanol (with heating)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Herein, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -COOH) |

| ~6.77 | Doublet | 2H | Aromatic protons (ortho to -NHNH₂) |

| ~8.5 (broad) | Singlet | 1H | -COOH |

| ~5.9 (broad) | Singlet | 1H | -NH- |

| ~4.2 (broad) | Singlet | 2H | -NH₂ |

Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~152 | Aromatic C-N |

| ~131 | Aromatic C-H (ortho to -COOH) |

| ~122 | Aromatic C-COOH |

| ~113 | Aromatic C-H (ortho to -NHNH₂) |

Experimental Protocol: NMR Spectroscopy

Instrumentation: The NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.[3]

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum.

-

¹³C NMR: The carbon spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

NMR Data Acquisition Workflow

References

An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydrazinobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is curated to assist researchers, scientists, and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound (CAS No. 619-67-0), a bifunctional molecule featuring both a hydrazine (B178648) and a carboxylic acid group, is a critical building block in organic synthesis. Its most notable application is as a precursor in the manufacturing of Deferasirox, a vital drug for treating chronic iron overload.[1] A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and safety of pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][4] |

| Appearance | Solid, Crystalline Powder, Light yellow to light brown | [3][4] |

| Melting Point | 218 °C (decomposes) | [2][3] |

| pKa | 4.14 ± 0.10 (Predicted) | [2][3] |

Solubility Profile

The solubility of this compound has been determined in several common solvents. The available quantitative data is summarized in Table 1. Qualitative observations indicate that it is also soluble in acetone (B3395972) and alcohol, with its hydrochloride salt being soluble in water.[5][6][7]

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Method | Reference |

| Water | 19.7 g/L | 25 °C | ECHA | [8][9] |

| Water | < 10 g/L | 20 °C | - | [10] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Requires sonication | [4] |

| Methanol | Slightly Soluble | Requires heating | - | [2][3] |

Table 1: Quantitative Solubility of this compound

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[2]

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a temperature-controlled shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate the separation of solid and liquid phases.

-

Dilute the supernatant with the solvent as necessary to fall within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility based on the concentration and dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

This compound is generally stable under normal storage conditions but is incompatible with strong acids and strong oxidizing agents.[3] Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

General Stability and Storage

-

Solid State: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[9]

-

Storage Conditions: It is recommended to store the solid compound in a dark place, under an inert atmosphere, and in a freezer at -20°C.[2][3]

-

Solution Stability: Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[4] An analytical solution was found to be stable for at least 24 hours at 25°C.[11]

Forced Degradation Studies

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH). Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period, taking samples at intervals for HPLC analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Also, prepare a solution and expose it to heat to study degradation in the solution state.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: All samples from the stress conditions should be analyzed using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis of the parent peak is also recommended.

Workflow for Forced Degradation Studies

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 7. ijrpp.com [ijrpp.com]

- 8. carlroth.com [carlroth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid and Its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid (4-HBA) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and materials science. Its unique structure, featuring both a hydrazine (B178648) and a carboxylic acid functional group, allows for diverse chemical modifications, leading to compounds with potent biological activities. This technical guide provides a comprehensive overview of 4-HBA, focusing on its synthesis, key derivatives, and their applications, with a particular emphasis on their anticancer and antioxidant properties. Detailed experimental protocols for synthesis and biological evaluation are provided, along with graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound, also known as p-hydrazinobenzoic acid, is a light yellow crystalline solid.[1] It belongs to the class of benzoic acid derivatives and is a valuable intermediate in organic synthesis.[1] The presence of the reactive hydrazine (-NHNH2) and carboxylic acid (-COOH) moieties makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[2] Notably, it is a key starting material in the production of the iron-chelating drug Deferasirox, which is used to treat chronic iron overload.[2] Furthermore, derivatives of 4-HBA have garnered significant attention for their potential as anticancer and antioxidant agents.[3][4] This guide will delve into the chemical properties, synthesis, and the burgeoning pharmacological applications of 4-HBA and its principal derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | Light yellow to light brown crystalline powder | [1] |

| Melting Point | 218 °C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [5] |

| pKa | 4.14 ± 0.10 (Predicted) | [5] |

| CAS Number | 619-67-0 | [5] |

Synthesis of this compound

This compound is commonly synthesized from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminobenzoic acid

-

10N Hydrochloric acid

-

Sodium nitrite (B80452)

-

Sodium sulfite (B76179)

-

Water

-

Diazotization:

-

In a beaker, suspend 27.4 g of 4-aminobenzoic acid in 150 ml of water.

-

While stirring, slowly add 57.5 ml of 10N hydrochloric acid.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add a solution of 15 g of sodium nitrite in 30 ml of water, maintaining the temperature at 0-5 °C.

-

Adjust the pH of the system to 1-2.

-

Continue the reaction for 20 minutes at 5 °C.

-

Filter the reaction mixture and retain the filtrate, which contains the diazonium salt.

-

-

Reduction:

-

Prepare a solution of sodium sulfite.

-

Slowly add the filtrate from the previous step to the sodium sulfite solution. The temperature should be maintained between 10-35 °C and the pH between 7-9.[7]

-

-

Hydrolysis and Isolation:

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound hydrochloride.

-

Filter the precipitate and wash with cold water.

-

To obtain the free acid, dissolve the hydrochloride salt in water and treat with a concentrated aqueous solution of sodium acetate.

-

Filter the resulting precipitate of this compound, wash with water, and air-dry.

-

References

- 1. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperonal ciprofloxacin hydrazone induces growth arrest and apoptosis of human hepatocarcinoma SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting the this compound moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of this compound Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 7. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 4-Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Hydrazinobenzoic acid (CAS No. 619-67-0), a versatile biochemical reagent used in pharmaceutical synthesis and life science research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data compiled from multiple safety data sheets.[1][2][3]

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Light tan to yellow or brown crystalline powder |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 218 °C (decomposes) |

| Solubility | Very soluble in water |

| Stability | Stable under normal conditions. May be sensitive to air and light. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |

| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition. |

Data compiled from various chemical suppliers and safety data sheets.[4]

Exposure Controls and Personal Protection

Strict adherence to exposure controls and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following diagram outlines the recommended PPE selection process.

Caption: Recommended PPE for handling this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Handling

-

Avoid all personal contact, including inhalation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Minimize dust generation and accumulation.

-

Use spark-proof tools and explosion-proof equipment where necessary.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

-

Protect from air and light. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Data compiled from multiple safety data sheets.[3][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound is combustible and may emit toxic fumes of nitrogen oxides under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills, follow the appropriate procedure based on the scale of the release. The following workflow outlines the general emergency response for a spill.

Caption: General workflow for responding to a spill of this compound.

Toxicological Information

This compound is a known genotoxin and is carcinogenic in rodents. Its toxicity is mediated through the induction of DNA damage.

| Toxicological Endpoint | Observation |

| Acute Toxicity | Harmful if swallowed. May cause gastrointestinal irritation. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory tract irritation. |

| Germ Cell Mutagenicity | Not classified as a germ cell mutagen, but is known to cause DNA damage. |

| Carcinogenicity | Carcinogenic in rodents.[6] |

| Mechanism of Genotoxicity | Induces DNA damage through two primary mechanisms: the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), and the formation of phenyl radicals which can lead to DNA adducts. This dual mechanism contributes to both oxidative DNA damage and the formation of DNA lesions.[1][5] |

Signaling Pathway of DNA Damage

The genotoxicity of this compound involves a complex series of reactions that ultimately lead to DNA damage. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of DNA damage by this compound.

Experimental Protocols

General Handling Procedure

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

-

Weighing: To minimize dust generation, weigh the solid compound carefully in a fume hood. Use a tared, sealed container for transfer if possible.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

-

Post-handling: After use, securely seal the container and return it to its designated storage location. Clean the work area thoroughly. Remove and dispose of gloves properly, and wash hands.

Quenching and Disposal of Waste

Note: The following are general procedures for the neutralization of hydrazine (B178648) compounds. These should be adapted and validated for this compound on a small scale before being implemented for larger quantities of waste.

Quenching of Residual this compound in Solution (General Procedure):

-

Dilution: Dilute the waste solution containing this compound with water to a concentration of less than 5%. This is a critical step to control the exothermicity of the neutralization reaction.[2]

-

Neutralization: Slowly add a dilute aqueous solution of sodium hypochlorite (B82951) (household bleach, ~5%) or calcium hypochlorite to the diluted waste solution with stirring. An excess of the hypochlorite solution should be used to ensure complete destruction.[2][6] The reaction is complete when bubbling ceases.[6]

-

Verification: After the reaction has subsided, check the pH to ensure it is near neutral. Test for the absence of residual hydrazine using an appropriate analytical method if necessary.

-

Disposal: The neutralized solution should be disposed of in accordance with local, state, and federal regulations.

Disposal of Solid Waste:

-

Solid this compound and contaminated materials (e.g., absorbent pads, gloves) should be collected in a clearly labeled, sealed container.

-

Dispose of the container as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of in regular trash.[3][5]

Decontamination of Equipment

-

Glassware and Equipment: Wash contaminated glassware and equipment thoroughly with a suitable solvent (e.g., water, if the subsequent procedure is aqueous-based), followed by a standard laboratory detergent and water wash. The initial rinsate should be collected and treated as hazardous waste.

-

Surfaces: Decontaminate work surfaces by wiping with a damp cloth. The cloth should be disposed of as hazardous waste.

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) for this compound.

References

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid, a pivotal molecule in organic synthesis, has a rich history rooted in the foundational work on hydrazine (B178648) derivatives. This whitepaper delves into the discovery and historical development of this compound, tracing its origins from early hydrazine chemistry to its contemporary significance as a key intermediate in the pharmaceutical industry. A comprehensive overview of its physicochemical properties is presented, alongside detailed experimental protocols for its synthesis, reflecting both historical and modern methodologies. The evolution of its applications is also explored, with a particular focus on its critical role in the synthesis of the iron-chelating agent Deferasirox (B549329).

Introduction

This compound (also known as p-hydrazinobenzoic acid or 4-carboxyphenylhydrazine) is an aromatic organic compound featuring both a hydrazine and a carboxylic acid functional group attached to a benzene (B151609) ring. This unique bifunctionality makes it a versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. While its contemporary fame is largely tied to its role in the production of Deferasirox, its scientific journey began much earlier, intertwined with the pioneering work of Emil Fischer in the late 19th century. This guide aims to provide a thorough technical understanding of this compound, from its historical discovery to its modern-day applications and synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader discovery and exploration of arylhydrazines. The German chemist Emil Fischer first synthesized the parent compound, phenylhydrazine (B124118), in 1875.[1] This seminal work on hydrazines opened up a new chapter in organic chemistry, providing novel reagents for the characterization and synthesis of carbonyl compounds, most notably leading to the Fischer indole (B1671886) synthesis in 1883.

The Beilstein database, a comprehensive repository of organic chemistry literature, records a significant body of information on this compound under the Beilstein Registry Number 387378, indicating its presence in the chemical literature for a considerable time.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for both the free acid and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light tan crystalline powder | [4] |

| Melting Point | 218 °C (decomposes) | |

| Boiling Point | 377.2 °C at 760 mmHg (predicted) | [2] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and methanol (B129727) (with heating). | [2] |

| pKa | 4.14 ± 0.10 (predicted) | [2] |

| CAS Number | 619-67-0 |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂O₂ | [5] |

| Molecular Weight | 188.61 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 253 °C (decomposes) | [6] |

| Solubility | Soluble in water. | [6] |

| CAS Number | 24589-77-3 | [5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound has evolved from the foundational methods of the 19th century to more refined and optimized industrial processes. This section provides a detailed look at the general synthetic approach.

General Synthetic Pathway

The most common and industrially significant method for the synthesis of this compound starts from the readily available precursor, 4-aminobenzoic acid. The synthesis proceeds through a three-step sequence:

-

Diazotization: The amino group of 4-aminobenzoic acid is converted into a diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative.

-

Hydrolysis (if necessary): In some variations of the synthesis, an ester of 4-aminobenzoic acid is used to protect the carboxylic acid functionality, which is then deprotected in a final hydrolysis step.

This overall workflow is depicted in the following diagram:

Detailed Experimental Protocol (Modern Approach)

The following protocol is a representative modern synthesis of this compound, providing a more detailed methodology.[7][8]

Step 1: Diazotization of 4-Aminobenzoic Acid

-

Suspend 4-aminobenzoic acid in a solution of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.

-

Continue stirring the resulting solution at this temperature for a short period to ensure complete formation of the 4-carboxybenzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite (B76179) or sodium bisulfite, in water.[7]

-

Cool this solution to 10-35 °C.[7]

-

Slowly add the previously prepared diazonium salt solution to the reducing agent solution, while carefully controlling the temperature and pH (typically maintained between 7 and 9).[7]

-

After the addition is complete, continue to stir the mixture for a specified period to ensure complete reduction.

Step 3: Hydrolysis and Isolation

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the this compound hydrochloride.

-

Heat the mixture to complete the hydrolysis if an ester was used as the starting material.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the product with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Dry the product under vacuum to yield this compound hydrochloride.

-

To obtain the free acid, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., sodium acetate), followed by filtration and drying.[9]

Applications and Historical Development

While initially a compound of academic interest within the broader family of hydrazine derivatives, this compound has emerged as a crucial intermediate in the pharmaceutical industry.

Key Intermediate in the Synthesis of Deferasirox

The most significant application of this compound is as a key starting material in the synthesis of Deferasirox.[2][3][6][10][11][12] Deferasirox is an orally administered iron chelator used to treat chronic iron overload, a condition that can result from frequent blood transfusions in patients with diseases such as thalassemia and sickle cell anemia.[1][6]

The synthesis of Deferasirox involves the condensation of this compound with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[3] This reaction forms the central 1,2,4-triazole (B32235) ring of the Deferasirox molecule. The development of Deferasirox, which was approved by the FDA in 2005, created a significant industrial demand for high-purity this compound.[1][2]

The following diagram illustrates the logical relationship in the final step of Deferasirox synthesis where this compound is a key reactant.

Other Synthetic Applications

Beyond its role in Deferasirox synthesis, this compound is a versatile reagent in organic chemistry. It is used in the synthesis of various heterocyclic compounds, such as pyrazole (B372694) derivatives, which are of interest in medicinal chemistry due to their diverse biological activities. Additionally, it has been employed as a derivatizing agent for the analysis of aldehydes in various samples using techniques like HPLC-UV and CE-DAD.[13]

Derivatives of this compound have also been investigated for their potential antioxidant and anticancer properties.[14] These studies often involve modifying the hydrazine and/or carboxylic acid functionalities to create novel molecules with enhanced biological activity.

Conclusion

From its conceptual origins in the pioneering work of Emil Fischer to its current status as an indispensable pharmaceutical intermediate, this compound has had a notable journey. Its synthesis, rooted in classic diazo chemistry, has been refined for large-scale industrial production, driven primarily by the demand for the life-saving drug Deferasirox. The unique combination of a reactive hydrazine moiety and a versatile carboxylic acid group on a stable aromatic ring ensures that this compound will continue to be a valuable building block in the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable technical resource for professionals in the fields of chemical research and drug development.

References

- 1. US20170027911A1 - Formulations of deferasirox and methods of making the same - Google Patents [patents.google.com]

- 2. Deferasirox - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 5. This compound 98 24589-77-3 [sigmaaldrich.com]

- 6. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 7. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP2509423B1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 11. Preparation method of deferasirox and intermediate compound of deferasirox - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103396373B - Preparation method of deferasirox and intermediate compound of deferasirox - Google Patents [patents.google.com]

- 13. Justus_Liebigs_Annalen_der_Chemie [chemie.de]

- 14. Investigation of this compound Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals

An in-depth overview of suppliers, purity grades, synthesis, and analytical methodologies for 4-Hydrazinobenzoic acid (CAS 619-67-0), a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a critical chemical intermediate, primarily utilized in the synthesis of Deferasirox, an oral iron chelator used in the treatment of chronic iron overload. The purity and quality of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its suppliers, available purity grades, a detailed synthesis protocol, and analytical methodologies for quality control.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in different purity grades to cater to the diverse needs of research and manufacturing. The selection of a suitable supplier and grade is critical and depends on the specific application, with higher purities generally required for pharmaceutical manufacturing.

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich | 97% | Available as the free base. |

| 98% | Available as the hydrochloride salt.[1] | |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | Purity confirmed by aqueous acid-base titration (99.7%) and elemental analysis (99.20%) in different lots.[2][3] |

| Tokyo Chemical Industry (TCI) | >97.0% (HPLC) | --- |

| V & V Pharma Industries | High Purity, Pharmaceutical-Grade | A manufacturer, supplier, and exporter based in India, emphasizing use as a Deferasirox intermediate.[4] |

| Scimplify | High Quality | A manufacturer and distributor.[2] |

| Elam Pharma | Not Specified | A leading manufacturer of this compound. |

| Pratap Organics Pvt. Ltd. | Not Specified | A major supplier of drug intermediates and specialty chemicals.[5] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum 99% | Offers industrial-grade material optimized for large-scale synthesis.[6] |

| ChemScene | ≥97% | --- |

| BLD Pharm | Not Specified | --- |

| Santa Cruz Biotechnology | Not Specified | Specialty product for proteomics research.[3] |

| ChemicalBook | 97%, 98%, 99% | Lists various suppliers, primarily from China and India.[7] |

Synthesis of this compound

The most common and industrially viable synthesis of this compound starts from 4-aminobenzoic acid. The overall process involves three key steps: diazotization, reduction, and hydrolysis. The following protocol is a detailed methodology based on established chemical principles and information from available literature.[4][8]

Synthesis Workflow

Caption: Synthetic pathway of this compound from 4-aminobenzoic acid.

Experimental Protocol

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Deionized water

Step 1: Diazotization of 4-Aminobenzoic Acid

-

In a beaker equipped with a magnetic stirrer and placed in an ice-salt bath, suspend 4-aminobenzoic acid in a solution of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of sodium sulfite or sodium metabisulfite in water. If using sodium metabisulfite, adjust the pH to 7-9 with sodium hydroxide.[8]

-

Cool this reducing agent solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring. The temperature should be carefully controlled and maintained within the range of 10-35 °C.[8]

-

After the addition is complete, continue to stir the reaction mixture for approximately 30-60 minutes.

Step 3: Hydrolysis and Isolation

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to 90-100 °C and maintain this temperature for about 1-2 hours to facilitate the hydrolysis of the intermediate to this compound.

-

Cool the solution to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash it with cold deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified this compound.

-

Dry the final product under vacuum at a temperature not exceeding 60 °C.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is crucial, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI) in the final drug product.[9] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its analysis.

Quality Control Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. thermofisher.com [thermofisher.com]

- 3. thermofisher.com [thermofisher.com]

- 4. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 9. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

Methodological & Application

Application Notes: 4-Hydrazinobenzoic Acid as a Derivatizing Agent for the HPLC Analysis of Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of aldehydes is crucial in various fields, including food science, environmental monitoring, and pharmaceutical development, due to their roles as flavor compounds, pollutants, and potential indicators of oxidative stress. However, the analysis of low-molecular-weight aldehydes by High-Performance Liquid Chromatography (HPLC) is often challenging due to their volatility and lack of a strong chromophore for UV detection. Derivatization with a suitable agent can overcome these limitations by forming a stable, non-volatile derivative with strong UV absorbance.

4-Hydrazinobenzoic acid (4-HBA) has emerged as an effective derivatizing agent for the analysis of aldehydes.[1][2] It reacts with the carbonyl group of aldehydes to form stable hydrazones, which can be readily analyzed by HPLC with UV detection.[1] This method offers several advantages, including high stability of the derivatizing agent, good solubility in aqueous and organic solvents, high selectivity and sensitivity, and straightforward sample preparation.[1]

Principle of the Method

The derivatization reaction involves the nucleophilic addition of the hydrazine (B178648) group of 4-HBA to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is illustrated in the diagram below. The resulting hydrazone derivatives exhibit strong UV absorbance, typically around 320 nm, allowing for sensitive detection by HPLC-UV.[3]

Caption: Derivatization reaction of an aldehyde with this compound.

Experimental Protocols

Protocol 1: Derivatization and HPLC-UV Analysis of Aldehydes

This protocol is based on the method described by de Lima et al. (2018).[1]

1. Reagents and Materials:

-

This compound (4-HBA)

-

Aldehyde standards (e.g., formaldehyde, acetaldehyde, propanal, etc.)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Volumetric flasks

-

Micropipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

-

4-HBA Derivatizing Solution (312.5 mg/L): Dissolve an appropriate amount of 4-HBA in a 1:1 (v/v) mixture of ultrapure water and methanol.

-

Aldehyde Stock Solutions: Prepare individual stock solutions of each aldehyde in ultrapure water or an appropriate solvent.

-

Aldehyde Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with ultrapure water to the desired concentrations.

3. Derivatization Procedure:

-

In a volumetric flask, mix 125 µL of each aldehyde working standard solution.

-

Add the 4-HBA derivatizing solution to the flask to the final volume.

-

Allow the mixture to react at room temperature, protected from light, for approximately 60 minutes.[1]

4. HPLC-UV Analysis:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-25 min: 27% to 43% B

-

25-32 min: 43% to 51% B

-

32-40 min: 51% to 27% B

-

40-45 min: 27% B[3]

-

-

Flow Rate: 0.45 mL/min[3]

-

Injection Volume: 20 µL[3]

-

Detection Wavelength: 320 nm[3]

Protocol 2: Simultaneous Derivatization and Gas-Diffusion Microextraction (GDME) for Complex Samples

This protocol is suitable for the analysis of aldehydes in complex matrices like beverages and is based on the work of de Lima et al. (2018) and Ferreira et al. (2021).[1][3]

1. Additional Materials:

-

Gas-Diffusion Microextraction (GDME) device

-

Polytetrafluoroethylene (PTFE) membrane (0.5 µm pore size)

2. GDME Procedure:

-

Place the sample containing aldehydes in the donor compartment of the GDME device.

-

Fill the acceptor compartment with the 4-HBA derivatizing solution.

-

Separate the two compartments with the PTFE membrane.

-

Perform the extraction in headspace mode at 40°C for 20 minutes.[3]

-

After extraction, the acceptor solution containing the aldehyde-HBA derivatives is ready for HPLC analysis.

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of various aldehydes after derivatization with 4-HBA.

Table 1: Method Performance for Aldehyde Analysis using 4-HBA Derivatization and HPLC-DAD [3]

| Aldehyde | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Acetaldehyde | ≥ 0.995 | 1857.7 | 6192.4 | > 96 |

| 2-Methylbutanal | ≥ 0.995 | 1.2 | 3.9 | > 96 |

| 3-Methylbutanal | ≥ 0.995 | 1.5 | 5.0 | > 96 |

| Furfural | ≥ 0.995 | 1.3 | 4.3 | > 96 |

Data obtained from the analysis of beer staling aldehydes.[3]

Table 2: General Performance Characteristics

| Parameter | Value | Reference |

| General LODs | < 0.5 mg/L | [1] |

| Intraday Precision | < 3.4% | [2] |

| Interday Precision | < 9.2% | [2] |

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data acquisition, is depicted in the following diagram.

References

Application Notes: Detection of Carbonyl Compounds Using 4-Hydrazinobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbonyl compounds, including aldehydes and ketones, are a significant class of molecules frequently monitored in environmental, food, and biological samples.[1] They are often markers for oxidative stress, product stability, and quality control.[2][3] Due to their potential volatility and the need for sensitive detection, a derivatization step is often employed prior to analysis.[4] 4-Hydrazinobenzoic acid (4-HBA) has emerged as an effective derivatizing agent for carbonyl compounds, forming stable hydrazone derivatives that can be readily analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][5]

The reaction involves a nucleophilic addition of the hydrazine (B178648) group of 4-HBA to the carbonyl carbon, resulting in a stable imine (hydrazone) product suitable for analysis.[6][7] 4-HBA offers several advantages over other derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), including higher stability, greater solubility in water and other solvents, reduced impurities, and simpler preparation steps.[1][6] These characteristics make it a versatile reagent applicable to various separation and detection techniques.[8]

Reaction Mechanism and Workflow

The derivatization process begins with the nucleophilic attack of the primary amine in 4-HBA on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form a stable hydrazone derivative, which can then be quantified.

References

- 1. This compound as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. | Sigma-Aldrich [sigmaaldrich.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application of 4-Hydrazinobenzoic Acid Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid and its derivatives have emerged as a promising scaffold in the discovery of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, including their synthesis, in vitro efficacy, and the underlying molecular mechanisms of action. Detailed protocols for key experimental procedures are also provided to facilitate further research and development in this area.

Synthesis of this compound Derivatives

A series of thirteen this compound derivatives have been synthesized and evaluated for their anticancer activities. The general synthetic scheme involves the reaction of this compound with various reagents to introduce isothiocyanate, benzylidene, or acid anhydride (B1165640) functionalities.[1]

General Synthesis Protocol: